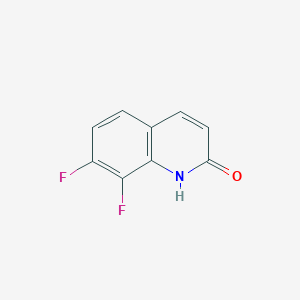

7,8-Difluoroquinolin-2(1H)-one

Description

Significance of Fluorinated Heterocycles in Contemporary Organic Synthesis

Fluorinated heterocyclic compounds are a class of organic molecules that have garnered substantial attention in modern organic synthesis, primarily due to their profound impact on the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnumberanalytics.commdpi.comnih.gov The incorporation of fluorine atoms into a heterocyclic ring system can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small atomic size allow it to form strong, stable bonds with carbon, which can enhance the metabolic stability of a drug candidate. numberanalytics.combeilstein-journals.org

The presence of fluorine can influence a molecule's lipophilicity, bioavailability, and binding affinity to biological targets. numberanalytics.com These modifications are critical in drug design, where fine-tuning such properties can lead to more effective and safer therapeutic agents. numberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com Beyond medicine, fluorinated heterocycles are integral to the creation of novel materials with unique optical, electrical, and thermal properties, finding use in applications like organic light-emitting diodes (OLEDs). numberanalytics.com The synthesis of these valuable compounds is a challenging yet vital area of current organic chemistry research. mdpi.com

Overview of the Quinolin-2(1H)-one Core in Chemical Systems

The quinolin-2(1H)-one, or 2-quinolone, scaffold is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This bicyclic heterocyclic system is a common motif in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netresearchgate.net Molecules containing the quinolin-2(1H)-one core have been investigated for antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netontosight.aiontosight.ai

The versatility of the 2-quinolone structure allows for substitutions at various positions, enabling chemists to modulate its pharmacological profile. vulcanchem.com The early synthetic routes to these compounds were based on classical methods like the Knorr and Friedländer quinoline (B57606) syntheses. researchgate.net More contemporary methods, including palladium-catalyzed C-H activation and cyclization reactions, have expanded the toolkit for creating diverse 2-quinolone derivatives. researchgate.netresearchgate.net In addition to its role in drug discovery, the conjugated system of the 2-quinolone scaffold imparts photoactive properties, making it a subject of interest for developing luminescent materials and sensors. researchgate.net

Research Trajectories Focusing on 7,8-Difluoroquinolin-2(1H)-one Derivatives

The compound this compound serves as a key building block, or synthon, for more complex molecules, particularly in the search for enzyme inhibitors. acs.orgcymitquimica.com Research has prominently focused on synthesizing derivatives that act as inhibitors of nitric oxide synthase (NOS). acs.orgnih.gov The NOS family of enzymes (iNOS, nNOS, eNOS) is responsible for producing nitric oxide (NO), a signaling molecule implicated in various physiological and pathological processes, including inflammation and pain. acs.orgnih.gov

One significant research trajectory has been the development of dual inhibitors for inducible NOS (iNOS) and neuronal NOS (nNOS) for potential use as analgesics in inflammatory and neuropathic pain models. acs.orgnih.gov In this context, the this compound moiety is typically connected to another heterocyclic system, such as a benzimidazole (B57391) or an imidazopyrazine. acs.orgnih.gov The synthesis often involves preparing an intermediate like 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one, which is then used to alkylate the second heterocyclic core. acs.org

A notable example from this research is the clinical candidate KD7332, also known as 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one. acs.orgnih.gov This compound was identified as a potent, orally active dual iNOS/nNOS dimerization inhibitor that showed efficacy in animal models of pain without developing tolerance after repeated dosing. nih.gov The fluorination at the 7 and 8 positions of the quinolinone ring is a key structural feature that influences the compound's interaction with its biological targets. ontosight.ai

Below are tables detailing representative derivatives and the inhibitory profile of a key compound.

Table 1: Representative this compound Derivatives in Research Data sourced from multiple chemical databases and research articles.

| Derivative Name | Research Context | Reference |

| 4-((2-tert-Butyl-1H-benzo[d]imidazol-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one | Investigated for its potential biological activities, belonging to a class known for interacting with various enzymes. | ontosight.ai |

| 4-((2-Cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one (KD7332) | Developed as a potent and selective dual iNOS/nNOS dimerization inhibitor for treating inflammatory and neuropathic pain. | acs.orgnih.gov |

| 4-((2-(4-methylthiazol-5-yl)-1H-benzo[d]imidazol-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one | Synthesized as part of a series of benzimidazole-quinolinone iNOS/nNOS dimerization inhibitors. | acs.org |

Table 2: Inhibitory Activity of KD7332 (KLYP961) on NOS Isoforms Data from pharmacological characterization studies. researchgate.net

| Enzyme Source | NOS Isoform | IC₅₀ (nM) | Selectivity Ratio (iNOS/eNOS) |

| Human | iNOS | 21 | 184 |

| Human | nNOS | 10 | - |

| Human | eNOS | 3860 | - |

| Primate | iNOS | 14 | 290 |

| Primate | nNOS | 8 | - |

| Primate | eNOS | 4060 | - |

| Mouse | iNOS | 12 | 37 |

| Mouse | nNOS | 9 | - |

| Mouse | eNOS | 440 | - |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H5F2NO |

|---|---|

Poids moléculaire |

181.14 g/mol |

Nom IUPAC |

7,8-difluoro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5F2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |

Clé InChI |

NBQYPKURKQJHNF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C2=C1C=CC(=O)N2)F)F |

Origine du produit |

United States |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Photochemical Reactions

Photochemical reactions of quinolones, particularly fluoroquinolones, are of significant interest due to their potential for inducing phototoxicity. The mechanistic pathways are dictated by the substituents on the quinolone ring. For fluoroquinolones, irradiation with UV light can lead to several transformations.

One of the most common photochemical reactions for fluoroquinolones is the cleavage of the carbon-fluorine bond. mdpi.com In the case of 7,8-Difluoroquinolin-2(1H)-one, excitation by UV light could lead to the formation of an excited triplet state. This excited state may then undergo reductive defluorination, particularly at the C8 position, influenced by the presence of an electron-donating group at a different position in related molecules. mdpi.com However, without such a group, C-F bond cleavage remains a plausible, albeit potentially less efficient, pathway. The mechanism would likely involve the formation of a radical anion intermediate, which then expels a fluoride (B91410) ion to generate an aryl radical. This radical can subsequently abstract a hydrogen atom from the solvent or another hydrogen donor to yield a monofluorinated quinolinone.

Another potential photochemical pathway is side-chain oxidation, although this compound itself lacks a side chain. However, if derivatives with alkyl or other oxidizable groups at the N1 position were considered, this pathway would become relevant. Such reactions often proceed in the presence of oxygen and involve reactive oxygen species (ROS). mdpi.com

The specific photochemical behavior of this compound would be influenced by the solvent and the presence of other molecules that can act as photosensitizers or quenchers.

Radical-Mediated Reaction Mechanisms

Radical reactions offer a powerful tool for the synthesis and functionalization of heterocyclic compounds. For this compound, several radical-mediated mechanisms can be envisaged based on studies of related systems.

Radical cascade cyclizations are elegant processes for the rapid construction of complex molecular architectures. rsc.orgnih.gov While direct examples involving this compound are not prevalent, the quinolinone scaffold is a viable participant in such reactions. A hypothetical radical cascade could involve a precursor to this compound, where a radical is generated on a side chain. This radical could then undergo a series of intramolecular cyclizations to form the quinolinone ring system. The presence of the fluorine atoms would influence the regioselectivity of the cyclization by altering the electron density of the aromatic ring. These reactions are often initiated by radical initiators or through photoredox catalysis and are known for their high efficiency and functional group tolerance. nih.govresearcher.life

The addition of sulfonyl radicals to unsaturated systems is a well-established method for the formation of sulfonylated compounds. nih.govrsc.org The double bond in the pyridinone ring of this compound could potentially react with a sulfonyl radical. The reaction would proceed via the addition of the sulfonyl radical to the C3 or C4 position, generating a carbon-centered radical intermediate. This intermediate could then be trapped by a hydrogen atom donor or another radical. The regioselectivity of the initial addition would be influenced by both steric and electronic factors, including the electron-withdrawing nature of the fluorine atoms. Recent advancements have focused on the generation of sulfonyl radicals from various precursors under mild conditions, including visible-light photoredox catalysis, making this a plausible transformation for this compound. researchgate.net

| Radical Precursor | Initiation Method | Potential Product Type |

| Arylsulfonyl chloride | Photoredox catalysis | 3- or 4-Arylsulfonyl-dihydroquinolinone |

| Sulfonyl hydrazide | Oxidation | 3- or 4-Sulfonyl-dihydroquinolinone |

| Allylsulfonyl reagents | Radical addition-fragmentation | Functionalized sulfonylated quinolinones |

This table presents hypothetical reaction parameters based on general sulfonyl radical chemistry.

Radical-radical crossover reactions are less common but can provide unique synthetic pathways. In the context of this compound, such a mechanism might be involved in dimerization or in reactions with other radical species. For instance, if an aryl radical is generated at the C7 or C8 position via a separate process, it could potentially couple with another radical species present in the reaction mixture. The high reactivity of these radical intermediates often leads to a mixture of products unless the reaction conditions are carefully controlled. The specificity of polyfluoroarenes in radical reactions is noted to sometimes favor dimerization of intermediate radical σ-complexes. fluorine1.ru

Sequential Oxidation/Electrophilic Cyclization Mechanisms

The synthesis of the quinolinone core itself often involves sequential oxidation and electrophilic cyclization reactions. A common strategy for the synthesis of quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. While not a reaction of this compound, it is a key mechanism for its synthesis. In this approach, a suitably substituted aniline (B41778) precursor would undergo cyclization initiated by an electrophile. The presence of fluorine atoms on the aniline ring would impact the nucleophilicity of the ring and thus the efficiency of the cyclization step.

For instance, the synthesis of a related quinoline (B57606) could proceed via the reaction of an N-(2-alkynyl)difluoroaniline with an electrophile like iodine monochloride (ICl). The electrophile activates the alkyne for intramolecular attack by the aniline ring. Subsequent elimination would lead to the aromatic quinoline system. The fluorine atoms, being electron-withdrawing, would decrease the nucleophilicity of the aniline ring, potentially requiring stronger electrophiles or harsher reaction conditions for the cyclization to occur.

Nucleophilic Substitution Mechanisms in Fluorinated Quinoline Systems

The fluorine atoms on the carbocyclic ring of this compound make it a substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms, combined with the activating effect of the quinolinone ring, renders the C7 and C8 positions susceptible to attack by nucleophiles.

The SNAr mechanism typically proceeds in a stepwise manner. A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic system. In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

For this compound, the attack of a nucleophile could occur at either C7 or C8. The regioselectivity of the substitution would depend on the relative stability of the corresponding Meisenheimer complexes and the reaction conditions. The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. youtube.com It is important to note that some SNAr reactions have been shown to proceed through a concerted or borderline mechanism rather than a strictly stepwise pathway. nih.gov

| Nucleophile | Potential Substitution Position | Product Type |

| Alkoxide (e.g., MeO⁻) | C7 or C8 | Alkoxy-fluoroquinolinone |

| Amine (e.g., RNH₂) | C7 or C8 | Amino-fluoroquinolinone |

| Thiolate (e.g., RS⁻) | C7 or C8 | Alkylthio-fluoroquinolinone |

This table illustrates potential SNAr reactions on the this compound scaffold.

An article focusing on the specified chemical compound “this compound” and its reaction mechanisms, as outlined, cannot be generated at this time. Extensive searches for "this compound aminodehalogenation pathways" and "this compound rearrangement reactions" did not yield any specific research findings or detailed mechanistic investigations for this particular compound.

Therefore, the requested sections on "Aminodehalogenation Pathways" and "Rearrangement Reactions" for this compound cannot be completed with scientifically accurate and verifiable information as per the instructions. To adhere to the strict requirement of focusing solely on the specified compound and the provided outline, no content can be produced.

Derivatization and Functionalization Strategies of 7,8 Difluoroquinolin 2 1h One

Functionalization via 1,4-Functional Group Relationships

The 7,8-Difluoroquinolin-2(1H)-one structure contains an α,β-unsaturated amide (lactam) system. This arrangement creates a 1,4-conjugate system, making the C4 position susceptible to nucleophilic attack, a reaction often referred to as a Michael addition or conjugate addition. This intrinsic reactivity allows for the introduction of a wide range of substituents at this position. While direct functionalization can be challenging, the electronic properties of the ring can be further modulated by other substituents. For example, in related quinolone systems, the presence of strongly electron-withdrawing groups, such as nitro groups, can highly activate the ring towards nucleophilic addition at the 4-position, enabling reactions with nucleophiles like phenoxides. mdpi.com This principle of 1,4-addition is a fundamental strategy for elaborating the quinolinone core.

Late-Stage Modification and Diversification Techniques

Late-stage functionalization (LSF) is a powerful paradigm in modern medicinal chemistry that focuses on modifying complex, pre-synthesized molecules to rapidly generate a library of analogues. nih.govnih.gov This approach avoids the need for lengthy de novo synthesis for each new derivative. Applying LSF to the this compound core allows chemists to efficiently explore the structure-activity relationship (SAR) by introducing diverse chemical appendages. nih.gov Techniques such as C–H activation, where a specific carbon-hydrogen bond is selectively converted into a carbon-functional group bond, are particularly valuable. acs.org This enables the precise modification of the aromatic portion of the quinolinone scaffold, providing access to derivatives that would be difficult to synthesize through traditional methods.

Conversion to Other Fluorinated Quinoline (B57606) Derivatives (e.g., 2-Chloroquinolines)

A pivotal strategy for the derivatization of this compound involves the conversion of the C2-oxo group into a more versatile functional group. The transformation of the 2(1H)-one to a 2-chloroquinoline (B121035) is a common and highly effective method to activate the scaffold for subsequent nucleophilic substitution reactions. This conversion is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). researchgate.netresearchgate.net The resulting 2-chloro-7,8-difluoroquinoline (B2598468) is a key synthetic intermediate, as the chlorine atom can be readily displaced by a variety of nucleophiles. allresearchjournal.com

| Reagent | Conditions | Product | Reference(s) |

| Phosphorus oxychloride (POCl3) | Reflux, neat or with a base | 2-Chloro-7,8-difluoroquinoline | researchgate.net |

| Phosphorus pentachloride (PCl5) | Heat (e.g., 100 °C) with DMF | 2-Chloro-7,8-difluoroquinoline | researchgate.net |

| Thionyl chloride (SOCl2) / DMF | Catalytic DMF, heat | 2-Chloro-7,8-difluoroquinoline | nih.gov |

Interaction with Nitrogen-Centered Nucleophiles

Following the conversion to 2-chloro-7,8-difluoroquinoline, the scaffold is primed for reaction with a wide array of nitrogen-centered nucleophiles. This allows for the introduction of amines, hydrazines, and other nitrogen-containing moieties that are often crucial for biological activity. Another important route involves the reaction of substituted quinolin-2-ones with hydrazine (B178648) hydrate (B1144303) to form hydrazinyl derivatives. mdpi.com For instance, a 4-hydroxyquinolin-2-one can be converted into a 4-hydrazinylquinolin-2(1H)-one. mdpi.com These hydrazinyl compounds are not only valuable final products but also serve as intermediates for further transformations, such as the formation of Schiff bases.

| Starting Material | Reagent | Product | Reference(s) |

| 2-Chloro-7,8-difluoroquinoline | Primary/Secondary Amines (R2NH) | 2-Amino-7,8-difluoroquinolines | allresearchjournal.com |

| 4-Hydroxy-7,8-difluoroquinolin-2-one | Hydrazine hydrate (N2H4·H2O) | 4-Hydrazinyl-7,8-difluoroquinolin-2(1H)-one | mdpi.com |

Formation of Schiff Base Derivatives

Schiff bases, which contain a carbon-nitrogen double bond (azomethine), are a significant class of compounds in medicinal chemistry. researchgate.net A common and effective method for preparing Schiff base derivatives of this compound involves a two-step process. First, a hydrazide or amino group is introduced onto the quinolinone core, often via the methods described previously. uobaghdad.edu.iqresearchgate.net This intermediate is then condensed with a suitable aldehyde or ketone. researchgate.netuobaghdad.edu.iq The reaction between a quinolinone-hydrazide and an aromatic aldehyde, for example, yields a quinolinone-hydrazone, a specific type of Schiff base. This strategy allows for the modular attachment of a vast array of substituents, depending on the choice of the carbonyl compound. nih.govrsc.org

| Intermediate | Reagent | Product Class | Reference(s) |

| Quinolinone-hydrazide | Aromatic Aldehydes (Ar-CHO) | Quinolinone-hydrazone Schiff bases | uobaghdad.edu.iqresearchgate.net |

| Amino-quinolinone | Aromatic Aldehydes (Ar-CHO) | Quinolinone-imine Schiff bases | researchgate.net |

Role as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate for the construction of more complex and potentially bioactive molecules. mdpi.com The presence of two fluorine atoms on the benzene (B151609) ring provides a metabolic shield and can enhance the compound's pharmacological profile, making it an attractive starting point for drug discovery programs. acs.orgresearchgate.net The functionalization strategies detailed above—including conversion to the highly reactive 2-chloro derivative, subsequent reaction with nucleophiles, and the formation of diverse Schiff bases—highlight its versatility. Through these chemical transformations, the this compound core can be elaborated into a wide range of derivatives for screening against various biological targets. rsc.orgrsc.org

Spectroscopic Characterization Methodologies in Quinolin 2 1h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as other NMR-active nuclei like fluorine. tsijournals.com By analyzing chemical shifts, coupling constants, and signal integrations, the precise structure of a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 7,8-Difluoroquinolin-2(1H)-one, five distinct signals would be anticipated in the ¹H NMR spectrum.

NH Proton: A broad singlet is expected for the N-H proton, likely in the downfield region (δ 10-12 ppm), due to the deshielding effect of the adjacent carbonyl group and its participation in hydrogen bonding. rsc.org

Aromatic Protons (H-5, H-6): The protons on the fluorinated benzene (B151609) ring, H-5 and H-6, would appear as complex multiplets in the aromatic region (δ 7-8 ppm). researchgate.net Their splitting patterns would be influenced by coupling to each other (³JHH) and to the adjacent fluorine atoms (³JHF and ⁴JHF).

Vinyl Protons (H-3, H-4): The two protons on the pyridinone ring, H-3 and H-4, would appear as doublets due to coupling with each other (³JHH). The H-4 proton, being adjacent to the aromatic ring, is expected to be further downfield than the H-3 proton, which is adjacent to the carbonyl group. Typical shifts for such protons are observed between δ 6.5 and δ 8.0 ppm. rsc.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |

| NH | 10.0 - 12.0 | br s | - |

| H-4 | 7.5 - 7.9 | d | ³JHH = 8-10 |

| H-5 | 7.2 - 7.6 | ddd | ³JHH, ³JHF, ⁴JHF |

| H-6 | 7.0 - 7.4 | ddd | ³JHH, ³JHF, ⁴JHF |

| H-3 | 6.5 - 6.8 | d | ³JHH = 8-10 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbonyl Carbon (C-2): The carbonyl carbon will appear significantly downfield, typically in the range of δ 160-165 ppm. rsc.org

Aromatic and Vinyl Carbons: The remaining seven sp²-hybridized carbons will appear in the range of δ 110-150 ppm. The carbons directly bonded to fluorine (C-7 and C-8) will exhibit large carbon-fluorine coupling constants (¹JCF), appearing as doublets in a coupled spectrum. The signals for C-5, C-6, C-4a, and C-8a will also be split due to two- and three-bond couplings to fluorine (²JCF, ³JCF). tsijournals.com

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

| C-2 | 160 - 165 |

| C-8a | 145 - 155 (d, ²JCF) |

| C-7 | 140 - 150 (d, ¹JCF) |

| C-8 | 135 - 145 (d, ¹JCF) |

| C-4 | 130 - 140 |

| C-4a | 120 - 130 (dd, ²JCF, ³JCF) |

| C-6 | 115 - 125 (dd, ²JCF, ³JCF) |

| C-5 | 110 - 120 (d, ⁴JCF) |

| C-3 | 105 - 115 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope. thermofisher.comhuji.ac.il For this compound, two distinct signals are expected.

The signals for F-7 and F-8 would likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (³JFF) and with nearby protons (H-6 and H-5, respectively). ucsb.edu The chemical shifts for fluorine atoms on an aromatic ring typically fall within the range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.edu

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

| F-7 | -120 to -150 | dd |

| F-8 | -130 to -160 | dd |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. cam.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. emerypharma.com For this compound, a cross-peak would be expected between H-3 and H-4, confirming their adjacent relationship. Similarly, a correlation between H-5 and H-6 would be observed, establishing their connectivity on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nih.gov It would be used to definitively assign the carbon signals for C-3, C-4, C-5, and C-6 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. researchgate.net It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from H-5 to C-4, C-7, and C-8a would help to connect the two rings. A correlation from the NH proton to the carbonyl carbon (C-2) and C-8a would also be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. rsc.org For this compound (C₉H₅F₂NO), the theoretical exact mass can be calculated. sisweb.com The experimentally determined mass should match this theoretical value within a very small margin of error (typically <5 ppm).

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₆F₂NO⁺ | 182.04176 |

| [M+Na]⁺ | C₉H₅F₂NNaO⁺ | 204.02370 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds within a mixture. nih.gov In the context of quinolin-2(1H)-one research, GC-MS serves to confirm the molecular weight of synthesized derivatives, assess sample purity, and elucidate fragmentation patterns that aid in structural confirmation. icm.edu.plspringernature.com

The GC component separates compounds based on their boiling points and interactions with the stationary phase of the column. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. ias.ac.in For instance, in the analysis of quinoline-2-carboxylate derivatives, GC-MS has been used to identify the molecular ion peak ([M+]) and characteristic fragments, confirming the successful synthesis of the target compounds. mdpi.com A study involving the high-temperature reaction of sucrose (B13894) and histidine identified 2(1H)-Quinolinone, hydrazine (B178648) as one of the products through GC-MS profiling. preprints.org

Table 1: Representative GC-MS Fragmentation Data for Quinoline (B57606) Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Ethyl 4-isobutyl-3-methylquinoline-2-carboxylate | 271 | 215, 214, 200, 170, 168, 143 |

Infrared (IR) Spectroscopy (FTIR)

Infrared (IR) Spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies, which are characteristic of the bonds present. For quinolin-2(1H)-one and its derivatives, FTIR is crucial for confirming the presence of key structural features.

The most prominent absorption bands for the quinolin-2(1H)-one scaffold include:

N-H Stretching: A broad band typically observed in the range of 3100-3300 cm⁻¹, indicative of the amine group in the lactam ring. impactfactor.org

C=O Stretching: A strong, sharp absorption band around 1630-1670 cm⁻¹ is characteristic of the carbonyl group (amide I band) in the pyridinone ring. ekb.egmdpi.com

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1620 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching is typically observed above 3000 cm⁻¹. researchgate.net

In the specific case of this compound, additional strong absorption bands corresponding to C-F stretching would be expected, typically in the 1000-1400 cm⁻¹ region. Studies on related compounds, such as 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one, show characteristic peaks for O-H (3442 cm⁻¹), N-H (3169 cm⁻¹), and C=O (1665, 1638 cm⁻¹) stretching, confirming the utility of this technique for structural verification. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Quinolin-2(1H)-one and Derivatives (cm⁻¹)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3142 - 3325 | impactfactor.org |

| C-H (aromatic) | Stretching | ~3044 | nih.gov |

| C=O (amide) | Stretching | 1631 - 1668 | impactfactor.orgresearchgate.netnih.gov |

| C=C (aromatic) | Stretching | 1450 - 1620 | impactfactor.org |

| O-H | Stretching | ~3442 | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. For aromatic systems like quinolin-2(1H)-one, the spectra are typically characterized by absorption bands arising from π→π* and n→π* transitions. researchgate.net

The UV-Vis spectrum of the parent 2(1H)-quinolinone and its derivatives generally shows multiple absorption bands. mdpi.com For example, studies on a series of 1-alkyl-3-methyl-2(1H)-quinoxalin-2-ones, a related heterocyclic system, revealed a strong shoulder peak around 327-340 nm and a weaker peak around 280 nm. researchgate.net The high-energy band is attributed to π→π* transitions within the aromatic system, while the lower-energy shoulder is associated with both π→π* and n→π* transitions involving the carbonyl group's non-bonding electrons. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the quinolinone ring. mdpi.commdpi.com For this compound, the fluorine substituents may induce a slight shift in the absorption maxima (λ_max) due to their electronic effects.

Table 3: UV-Vis Absorption Maxima for Representative Quinolin-2(1H)-one Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| 4-Hydroxy-6-methylquinolin-2(1H)-one | Not Specified | 232.4 | nih.gov |

| 1-alkyl-3-methyl-2(1H)-quinoxalin-2-one series | Not Specified | ~280, ~327-340 | researchgate.net |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Table 4: Crystallographic Data for 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9130 (16) |

| b (Å) | 7.2000 (14) |

| c (Å) | 17.653 (4) |

| β (°) | 95.89 (3) |

| Volume (ų) | 1000.4 (4) |

Data sourced from a study on 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. nih.gov

Photoluminescence Studies

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, investigates the light emitted by a substance after it has absorbed photons. Quinolin-2(1H)-one derivatives are of significant interest due to their fluorescent properties, making them suitable for applications as molecular probes and sensors. cnrs.frnih.gov

Photoluminescence studies involve measuring emission spectra, fluorescence quantum yields (Φ_f), and fluorescence lifetimes (τ). These properties are highly dependent on the molecular structure and its environment. For example, incorporating electron-donating groups, such as a diethylamino group at the C7 position, can significantly enhance the fluorescence quantum yield. acs.orgnih.gov The interaction of such derivatives with host molecules like cucurbit nist.govuril has been shown to further increase fluorescence emission and lifetime. acs.orgresearchgate.net The fluorescence of quinolinone-based probes can be modulated by analytes, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on") signaling mechanisms. nih.gov For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to influence its emission properties, potentially shifting the emission wavelength and altering the quantum yield compared to the unsubstituted parent compound.

Table 5: Photophysical Properties of a 7-(diethylamino)quinolin-2(1H)-one Chalcone Derivative

| Solvent | Absorbance λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_f) | Lifetime (τ) (ns) |

|---|---|---|---|---|

| Dichloromethane | 450 | 511 | 0.45 | 3.32 |

| Chloroform | 453 | 520 | 0.35 | 2.87 |

| Acetonitrile | 442 | 524 | 0.17 | 1.84 |

Data adapted from a study on a fluorescent probe for detecting bisulfite. nih.gov

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules. CV measures the current response of a compound to a cycling potential sweep, providing information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the generated redox species. mdpi.com

For N-heterocyclic compounds like quinolin-2(1H)-one derivatives, electrochemical studies can reveal their electron-accepting or -donating capabilities. The reduction of the quinoxaline (B1680401) ring system, a related structure, is known to be a two-electron process to yield the 1,4-dihydro-counterpart, with the process being influenced by the pH of the solution. mdpi.com Studies on other quinoline derivatives have used cyclic voltammetry to measure their interaction with species like the superoxide (B77818) anion radical, allowing for the determination of binding constants and Gibbs free energy of the reaction. researchgate.net The electrochemical behavior of this compound would be influenced by the strongly electron-withdrawing fluorine atoms, which would likely make the compound easier to reduce (less negative reduction potential) compared to the unsubstituted quinolinone.

Table 6: Electrochemical Data for the Interaction of a Quinoline Derivative with Superoxide

| Compound | Binding Constant (k_b) (L·mol⁻¹) | Gibbs Free Energy (ΔG°) (kJ·mol⁻¹) |

|---|---|---|

| Quinoline Derivative 1 | 26181 | -25.21 |

Data sourced from a cyclic voltammetry study on the antioxidant activity of quinoline derivatives. researchgate.net

Computational Chemistry and Theoretical Studies of 7,8 Difluoroquinolin 2 1h One

Quantum Mechanical Approaches to Electronic Structure

The electronic structure of 7,8-Difluoroquinolin-2(1H)-one can be effectively modeled using a variety of quantum mechanical methods. These approaches provide a theoretical framework for understanding the distribution of electrons within the molecule and predicting its chemical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. By utilizing various functionals and basis sets, researchers can approximate the electron density and, from it, derive key molecular parameters. These calculations are crucial for understanding the impact of the fluorine substituents on the quinolinone core.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method, an ab initio approach, offers a fundamental starting point for more complex computational studies. While it does not account for electron correlation to the same extent as more advanced methods, HF calculations provide valuable initial insights into the electronic structure and molecular orbitals of this compound. These results can serve as a reference for comparison with more sophisticated computational techniques.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the excited-state properties and electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. This approach allows for the calculation of excitation energies, which correspond to the absorption of light in the ultraviolet-visible spectrum. By simulating the electronic spectrum, TD-DFT can predict the wavelengths of maximum absorption and provide insights into the nature of the molecular orbitals involved in these transitions.

Analysis of Electronic Properties

The electronic properties of this compound, as determined by computational methods, are key to understanding its chemical behavior and potential interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. For this compound, the HOMO represents the ability to donate an electron, while the LUMO indicates its capacity to accept an electron. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Below is an interactive table detailing the calculated HOMO and LUMO energies for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | value |

| LUMO | value |

| HOMO-LUMO Gap | value |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

Molecular Electrostatic Potential (MEP) Surface Characteristics

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. For this compound, the MEP surface map highlights regions of electron richness and electron deficiency. Electronegative atoms, such as oxygen and fluorine, create regions of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, areas with positive potential, typically around hydrogen atoms, are prone to nucleophilic attack. This analysis is invaluable for predicting the sites of intermolecular interactions.

Atomic Charge Distribution Studies

Various computational methods are employed to calculate atomic charges, each with its own theoretical basis. pku.edu.cnresearchgate.net These include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods based on fitting charges to the electrostatic potential (ESP), such as ChelpG. reading.ac.uk NBO and ESP-derived charges are often considered more reliable for representing intermolecular interactions than the simpler Mulliken approach, which can be highly dependent on the basis set used. researchgate.net

In a molecule like this compound, the highly electronegative fluorine, oxygen, and nitrogen atoms are expected to carry negative partial charges. The fluorine atoms at the C7 and C8 positions would induce a significant electron-withdrawing effect, influencing the charge distribution across the entire quinolinone ring system. The carbonyl carbon (C2) would exhibit a positive partial charge, making it a potential site for nucleophilic attack. The nitrogen atom in the heterocyclic ring would also have a notable influence on the charge distribution.

A hypothetical atomic charge distribution for this compound, based on general principles observed in related fluoroquinolones, is presented in the interactive table below.

| Atom | Predicted Partial Charge (arbitrary units) |

| O(carbonyl) | -0.5 to -0.7 |

| N1 | -0.3 to -0.5 |

| C2 | +0.4 to +0.6 |

| F7 | -0.3 to -0.4 |

| F8 | -0.3 to -0.4 |

| Aromatic C | Variable (+/- 0.2) |

| Aromatic H | +0.1 to +0.2 |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Density of States (DOS) Analysis

Density of States (DOS) analysis is a computational tool used to visualize the distribution of molecular orbitals (MOs) at different energy levels. A DOS plot illustrates the number of available electronic states at each energy level, providing a comprehensive picture of the molecule's electronic structure. For this compound, a DOS analysis would reveal the contributions of different atoms or functional groups to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Spectroscopic Property Predictions and Correlations

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules like this compound.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Density Functional Theory (DFT) is a highly effective method for predicting NMR chemical shifts. nih.govaps.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic magnetic shielding constants for each nucleus. nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra could be computationally predicted. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov Such calculations can be invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals. Studies on other fluoroquinolones have shown a high correlation between theoretical and experimental NMR chemical shift values. nih.govnih.gov

Below is an interactive table showing hypothetical, predicted ¹³C NMR chemical shifts for key carbon atoms in this compound, based on typical values for similar structures.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | 160-165 |

| C3 | 110-120 |

| C4 | 135-145 |

| C4a | 120-125 |

| C5 | 115-125 |

| C6 | 120-130 |

| C7 (C-F) | 145-155 (J_CF coupling expected) |

| C8 (C-F) | 140-150 (J_CF coupling expected) |

| C8a | 130-140 |

Note: These are estimated ranges. Actual values require specific GIAO-DFT calculations.

Vibrational Frequency Calculations

Theoretical vibrational (infrared and Raman) spectra can be computed using DFT. These calculations determine the normal modes of vibration and their corresponding frequencies. aps.org The results are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include the C=O stretching of the ketone group (typically around 1650-1700 cm⁻¹), N-H stretching of the amide (around 3200-3400 cm⁻¹), C-F stretching modes (around 1100-1300 cm⁻¹), and various C=C and C-N stretching vibrations within the aromatic system. nih.gov These calculated frequencies are instrumental in interpreting experimental IR and Raman spectra.

UV-Vis Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nih.govrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

The UV-Vis spectrum of this compound would be dominated by π → π* transitions within the conjugated quinolinone system. The substitution pattern, including the two fluorine atoms, would influence the energies of the molecular orbitals and thus the wavelengths of the electronic transitions. TD-DFT calculations can predict how such substitutions shift the absorption bands compared to the parent quinolinone molecule. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving quinolinone derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. rsc.org

For this compound, DFT calculations could be used to explore various potential reactions. For example, the mechanism of its synthesis, such as a cyclization reaction, could be modeled to understand the reaction pathway and identify the rate-determining step. mdpi.com Furthermore, its reactivity towards electrophiles or nucleophiles could be investigated by calculating the activation energies for different reaction pathways. Such studies provide fundamental insights into the molecule's chemical behavior that can be difficult to obtain through experimental means alone. acs.org

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. While specific transition state analyses for this exact molecule are not extensively documented in publicly available literature, computational studies on related quinolinone systems and heterocyclic compounds provide a framework for predicting its reactive behavior.

Density Functional Theory (DFT) is a common method employed to locate and characterize transition state structures. nih.gov For a hypothetical reaction, such as electrophilic substitution on the this compound ring, computational chemists would model the reaction pathway, identifying the highest energy point, which corresponds to the transition state. The geometry of this transition state, along with its vibrational frequencies (where a single imaginary frequency confirms a true transition state), provides crucial information about the bond-making and bond-breaking processes. researchgate.netnih.gov The presence of two fluorine atoms at the 7 and 8 positions would significantly influence the electron distribution in the benzene (B151609) ring, thereby affecting the geometry and energy of the transition states for reactions at different positions.

Activation Energy Calculations

Activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Computational methods, particularly DFT, are instrumental in calculating the activation energies for various potential reactions of this compound. researchgate.netacs.org The activation energy is typically determined as the difference in energy between the reactants and the transition state.

For instance, in a potential nucleophilic substitution reaction, the calculated activation energy would indicate the feasibility of the reaction under certain conditions. The fluorine atoms, being highly electronegative, would be expected to influence the activation energies of reactions involving the quinolinone system. Their electron-withdrawing nature could either increase or decrease the activation barrier depending on the specific reaction mechanism. For example, in electrophilic aromatic substitution, the electron-withdrawing fluorine atoms would likely increase the activation energy, making the reaction slower compared to unsubstituted quinolin-2(1H)-one.

A summary of representative activation energies for reactions involving quinoline (B57606) derivatives from computational studies is presented below. Note that these are for analogous systems and serve to illustrate the types of values obtained.

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| Ring-opening | Dihydrouracil | DFT | ~8 nih.gov |

| Hydroboration | Quinoline | DFT | 11.9 acs.org |

| Tautomerization | Substituted Quinoline-2(1H)-one | DFT | 11.54 - 38.80 nih.gov |

Regioselectivity Predictions

Regioselectivity refers to the preference for a reaction to occur at one position over another. Computational chemistry is a powerful tool for predicting the regioselectivity of reactions such as electrophilic aromatic substitution on this compound. The positions of the two fluorine atoms are key determinants of the reactivity of the aromatic ring.

One effective computational approach for predicting regioselectivity is the RegioSQM method, which has been successfully applied to a wide range of heteroaromatic systems. chemrxiv.org This method identifies the most nucleophilic centers by calculating the free energies of protonation at all aromatic C-H positions. The position with the lowest free energy of protonation is predicted to be the most likely site for electrophilic attack.

In the case of this compound, the two fluorine atoms at positions 7 and 8 are strong electron-withdrawing groups. This deactivates the benzene ring towards electrophilic substitution. The directing effects of the substituents (the lactam ring and the two fluorine atoms) would determine the preferred position of substitution. The amide group in the quinolinone ring is generally an ortho, para-director, while halogens are also ortho, para-directors but deactivating. libretexts.orgyoutube.com Given the substitution pattern, a computational analysis would be necessary to definitively predict the most favorable site for electrophilic attack, which would likely be the C5 or C6 position, depending on the interplay of inductive and resonance effects.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules of this compound pack in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions. mdpi.com This analysis maps the electron density distribution to define a surface around a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. researchgate.net

For fluorinated quinoline derivatives, Hirshfeld surface analyses have revealed the significant role of various types of intermolecular contacts. researchgate.nettandfonline.comnih.govresearchgate.net In a crystal of this compound, the following interactions would be anticipated:

H···H contacts: These are generally the most abundant contacts, arising from the interactions between hydrogen atoms on adjacent molecules.

F···H/H···F contacts: Due to the presence of fluorine atoms, hydrogen bonding involving fluorine as an acceptor is expected. These interactions play a crucial role in the crystal packing of many fluorinated organic compounds.

O···H/H···O contacts: The carbonyl oxygen and the N-H group of the lactam moiety are prime sites for hydrogen bonding, leading to the formation of dimers or chains. nih.gov

F···F contacts: Interactions between fluorine atoms on neighboring molecules can also be significant. researchgate.netnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of these intermolecular contacts, showing the percentage contribution of each type of interaction to the total surface area.

Theoretical Study of Fluorine Effects on Reactivity

The introduction of fluorine atoms into an organic molecule can profoundly alter its chemical reactivity and physical properties. rsc.orgresearchgate.net Theoretical studies on this compound would focus on elucidating the specific effects of the two fluorine atoms at the 7 and 8 positions.

Fluorine is the most electronegative element, and its primary influence is through a strong electron-withdrawing inductive effect (-I effect). tandfonline.com This effect reduces the electron density in the aromatic ring, making it less susceptible to electrophilic attack. nih.gov Conversely, it can activate the ring towards nucleophilic aromatic substitution, although this is less common for quinolinones.

Computational studies, such as DFT calculations, can quantify these electronic effects. nih.gov By calculating molecular electrostatic potential (MEP) maps, researchers can visualize the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the MEP would likely show a significant polarization of the molecule, with negative potential around the fluorine and oxygen atoms and positive potential near the N-H group.

Furthermore, fluorine substitution can impact the acidity and basicity of nearby functional groups. tandfonline.com The pKa of the N-H proton in the lactam ring might be altered compared to the non-fluorinated parent compound. The presence of fluorine can also affect the lipophilicity of the molecule, a critical parameter in medicinal chemistry. acs.org Theoretical calculations can predict these properties, providing valuable guidance for the potential applications of this compound. The profound impact of fluorine substitution on the reactivity of strained heterocycles has been computationally demonstrated, suggesting that the fluorine atoms in this quinolinone could lead to unique chemical behavior. nih.gov

Green Chemistry Principles and Sustainable Synthesis of 7,8 Difluoroquinolin 2 1h One

Waste Prevention and Maximizing Atom Economy

The first principle of green chemistry, waste prevention, is a cornerstone of sustainable synthesis. researchgate.net It is more advantageous to prevent the formation of waste than to treat it after it has been generated. acs.org Closely related is the concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.netnih.gov

Traditional multi-step syntheses of complex molecules often suffer from low atom economy, generating significant waste in the form of by-products and spent reagents. For instance, classical methods for quinoline (B57606) synthesis can involve harsh reagents and produce considerable waste, which is undesirable in the modern pharmaceutical market. mdpi.com

To enhance atom economy in the synthesis of quinolin-2(1H)-ones, modern approaches focus on addition and cycloaddition reactions. A theoretical ideal synthesis of 7,8-Difluoroquinolin-2(1H)-one would involve a reaction where all atoms from the starting materials are incorporated into the quinolinone ring structure, with water being the only potential byproduct. One-pot procedures, where reactants are subjected to successive reactions in a single reactor, exemplify this principle by minimizing solvent usage and purification steps, thus preventing waste. rsc.orgscispace.com For example, a one-pot, three-component condensation reaction is a known efficient method for synthesizing quinoline derivatives, showcasing high atom economy. researchgate.net

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Description | Atom Economy | Waste Generation | Relevance to this compound Synthesis |

|---|---|---|---|---|

| Addition Reactions | Two or more molecules combine to form a larger one. | High (often 100%) | Minimal | Ideal for building the quinolinone core without byproducts. |

| Rearrangement | A molecule's carbon skeleton is rearranged. | High (100%) | None | Can be used to form the desired isomer efficiently. |

| Substitution | A functional group is replaced by another. | Moderate | Stoichiometric byproducts | Common in functionalizing the aromatic ring, but generates salt waste. |

Designing Less Hazardous Chemical Syntheses

This principle advocates for the use and generation of substances with little to no toxicity. researchgate.net Traditional quinoline syntheses, such as the Skraup reaction, often employ hazardous reagents like concentrated sulfuric acid and strong oxidizing agents. mdpi.com Green approaches seek to replace these with safer alternatives.

For the synthesis of fluoroquinolones, developing greener and more efficient processes is highly desirable to avoid harmful solvents and excessive heat. mdpi.comgoogle.com The goal is to design synthetic pathways that minimize the intrinsic hazards of the chemicals involved. This includes choosing starting materials and reagents that are less toxic and designing reaction conditions that are less prone to accidents like explosions or fires. acs.org For this compound, this would involve selecting precursors and reagents that have a better safety profile than traditional ones, thereby reducing risks for researchers and manufacturing personnel.

Utilization of Safer Solvents and Auxiliaries

Solvents account for a significant portion of the waste generated in chemical processes. acs.org The fifth principle of green chemistry encourages making auxiliary substances like solvents and separation agents unnecessary or innocuous. researchgate.net Many syntheses of quinoline derivatives have been adapted to use more environmentally benign solvents.

Water, being non-toxic and readily available, is an excellent green solvent for many reactions. researchgate.net Glycerol is another promising green solvent as it is non-toxic, biodegradable, and derived from renewable sources. rroij.com Its high boiling point and low vapor pressure make it a safe medium for high-temperature reactions. rroij.com Deep eutectic solvents (DESs) and ionic liquids (ILs) have also been employed as dual solvent-catalyst systems in quinoline synthesis, often allowing for solvent-free conditions and easy catalyst recycling.

Table 2: Green Solvents in Quinoline Synthesis

| Solvent | Properties | Advantages | Example Application |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive | Environmentally benign, readily available | One-pot synthesis of pyrimido[4,5-b]quinolones. researchgate.net |

| Glycerol | Non-toxic, biodegradable, high boiling point | Safe, reusable, derived from renewables | Niobium(V) chloride catalyzed synthesis of quinolines. rroij.com |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability | Can act as both solvent and catalyst, recyclable | Friedländer annulation for quinoline synthesis. |

| Solvent-free | No solvent used | Eliminates solvent waste, simplifies workup | Catalyst-free synthesis of quinolines from imines and styrene. |

Applying this to this compound, a key sustainability goal would be to adapt its synthesis to one of these green solvent systems or, ideally, to a solvent-free protocol, which significantly reduces environmental impact.

Design for Energy Efficiency in Synthetic Methods

Chemical processes should be designed to minimize energy consumption, as energy production often relies on fossil fuels. researchgate.net Reactions should ideally be conducted at ambient temperature and pressure. acs.org To achieve this, alternative energy sources that can accelerate reaction rates at lower bulk temperatures are explored.

Microwave irradiation is a prominent green chemistry tool that provides energy directly to reacting molecules, leading to faster reactions, higher yields, and often cleaner processes compared to conventional heating. mdpi.comresearchgate.net Microwave-assisted organic synthesis has been successfully applied to various quinoline preparations, significantly reducing reaction times from hours to minutes. researchgate.net Ultrasound irradiation is another energy-efficient technique used for the construction and functionalization of the quinoline scaffold. mdpi.com These methods offer a path to synthesize this compound more efficiently, reducing the energy footprint of its production.

Application of Catalysis for Enhanced Sustainability

The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric reagents. researchgate.net Catalysts increase reaction rates, often allow for milder reaction conditions, and can be used in small amounts and recycled, thus minimizing waste. The synthesis of quinolines and quinolin-2(1H)-ones has benefited immensely from a wide array of catalytic systems.

Catalysts ranging from single-atom iron, palladium, and copper complexes to inexpensive molecular catalysts like nickel have been developed for quinoline synthesis. These catalysts can enable dehydrogenative coupling and annulation reactions that are highly efficient and environmentally benign. For instance, silver-catalyzed methods have been developed for synthesizing CF3-containing dihydroquinolin-2(1H)-ones, and copper catalysts are used for cascade radical addition/cyclization reactions. Similarly, silver(I) catalysts have been used to fix carbon dioxide in the synthesis of 4-hydroxyquinoline-2(1H)-ones from 2-alknylanilines. The development of a selective and recyclable catalyst for the direct synthesis of this compound would be a significant step toward a sustainable manufacturing process.

Minimization of Unnecessary Derivatization Steps

Protecting groups and other temporary modifications add steps to a synthesis, require additional reagents, and generate waste. The eighth principle of green chemistry advises minimizing or avoiding such derivatization. researchgate.net Designing synthetic routes that proceed directly to the target molecule without the need for protection and deprotection steps is a key goal.

One-pot, multi-component reactions are an excellent strategy for avoiding unnecessary derivatization. scispace.com These reactions combine several steps into a single operation, building molecular complexity efficiently and reducing the number of intermediate purification stages. scispace.com For example, an efficient one-pot procedure for preparing 7-hydroxyquinoline from 3-N-tosylaminophenol was developed to reduce exposure to hazardous intermediates. A synthetic strategy for this compound that utilizes a convergent, multi-component approach would align with this principle, leading to a more streamlined and less wasteful process.

Integration of Biocatalysis in Quinoline Synthesis

Biocatalysts, such as enzymes, offer a highly selective and environmentally benign alternative to traditional chemical catalysts. They operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, aligning perfectly with green chemistry principles.

The synthesis of quinolines and 2-quinolones has been achieved using enzymatic strategies. For example, monoamine oxidase (MAO-N) has been used to effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. In another approach, horseradish peroxidase (HRP) was used to catalyze the annulation/aromatization of N-cyclopropyl-N-alkylanilines to form 2-quinolone compounds. While the direct biocatalytic synthesis of this compound has not been reported, these examples demonstrate the potential of integrating enzymes into the synthetic pathway. Developing a specific biocatalyst for this target molecule could lead to a highly efficient and sustainable manufacturing route.

General principles of green chemistry in organic synthesis often advocate for the use of one-pot reactions and multicomponent reactions to enhance efficiency and reduce waste. These approaches are characterized by:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Reduced Step Count: Combining multiple reaction steps into a single operation, which saves time, energy, and resources, and minimizes the need for purification of intermediates.

Use of Greener Solvents: Employing environmentally benign solvents or solvent-free conditions.

Catalysis: Utilizing catalysts to enhance reaction rates and selectivity, often under milder conditions.

While these principles are widely applied in the synthesis of various heterocyclic compounds, including quinoline and quinolone derivatives, specific examples and research findings for the one-pot or multicomponent synthesis of this compound are not available in the public domain based on the conducted search.

Therefore, it is not possible to provide detailed research findings, data tables, or a comprehensive article on the "" with a focus on "One-Pot and Multicomponent Green Methodologies" as requested. Further experimental research would be required to develop and document such synthetic routes.

Conclusion and Future Research Perspectives

Summary of Current Research Status for 7,8-Difluoroquinolin-2(1H)-one

The current body of scientific literature dedicated specifically to this compound is notably limited. The compound is mentioned as a chemical intermediate in synthetic chemistry, but detailed studies on its synthesis, properties, and potential applications are not extensively reported sci-hub.ru.

The quinolin-2(1H)-one core is a well-established pharmacophore with diverse biological activities nih.gov. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity researchgate.net. Specifically, fluorine substitution on the quinoline (B57606) ring is a hallmark of the potent fluoroquinolone class of compounds mdpi.com. The presence of fluorine at the C-6 position is known to markedly improve antimicrobial activity, while modifications at other positions, including C-7 and C-8, are crucial for tuning the potency, bioavailability, and target specificity of these molecules researchgate.netmdpi.com.

Given the established importance of fluorine substitution, the 7,8-difluoro substitution pattern of this compound presents an interesting, yet underexplored, scaffold. Its structural similarity to biologically active quinolinones suggests potential for investigation in various therapeutic areas, from anti-infective to anticancer agents mdpi.comnih.gov. However, without dedicated research, its specific characteristics and potential remain speculative. The lack of extensive data highlights a significant gap in the literature and underscores the opportunity for novel research into its synthesis and functionalization.

Emerging Trends in Fluoroquinoline Synthesis and Functionalization

The broader field of fluoroquinoline chemistry is dynamic, with continuous innovation in synthetic and functionalization methodologies. These trends are directly applicable to the potential future development of derivatives of this compound. Key emerging trends focus on enhancing efficiency, diversifying molecular structures, and improving biological profiles.

Recent advancements include the development of novel catalytic systems and one-pot reactions to streamline synthetic pathways. Furthermore, significant effort is directed towards structural modifications of the quinolone core to create next-generation compounds. These modifications often target specific positions on the ring to overcome challenges such as drug resistance and to expand the therapeutic applications beyond antibacterial agents into areas like anticancer and antiviral therapies mdpi.comnih.gov.

| Trend | Description | Potential Impact | References |

|---|---|---|---|

| Structural Modification | Focus on substitutions at the C-3, C-7, and C-8 positions to modulate potency, bioavailability, and physicochemical properties. | Development of compounds with enhanced activity, improved safety profiles, and expanded therapeutic applications (e.g., anticancer, antiviral). | mdpi.comnih.govbenthamdirect.com |

| Hybrid Molecule Design | Combining the fluoroquinolone scaffold with other pharmacophores (e.g., thiadiazoles, azoles) to create hybrid molecules. | Creation of dual-action agents that may overcome drug resistance and exhibit novel biological activities. | sruc.ac.uk |

| Targeted Therapies | Designing derivatives with increased affinity for specific molecular targets, such as mammalian topoisomerases, for applications in oncology. | Shifting the therapeutic focus of fluoroquinolones from antibacterial to anticancer agents. | researchgate.netnih.gov |

| Combating Resistance | Synthesis of novel analogues designed to circumvent existing bacterial resistance mechanisms. | Maintaining the efficacy of fluoroquinolones against multi-drug resistant pathogens. | datainsightsmarket.com |

Future Directions in Mechanistic Studies and Computational Modeling

Understanding the intricate details of reaction mechanisms and predicting molecular properties are paramount for the rational design of new chemical entities. In the context of quinolinones, future research is increasingly leveraging computational tools to complement and guide experimental work. These in silico approaches offer profound insights into structure-activity relationships (SAR) and reaction pathways, accelerating the discovery process.

Computational methods such as Density Functional Theory (DFT) and molecular docking are becoming indispensable. DFT allows for the detailed study of electronic structures and reaction energetics, while molecular docking helps in predicting the binding interactions between a ligand, such as a fluoroquinolone derivative, and its biological target, like DNA gyrase nih.govresearchgate.net. These models enable the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and best safety profiles. The synergy between computational modeling and experimental validation is a powerful paradigm for the future development of novel compounds based on the this compound scaffold.

| Area | Description | Objective | References |

|---|---|---|---|

| Molecular Docking | Simulation of the interaction between fluoroquinolone derivatives and biological targets (e.g., DNA gyrase, topoisomerase II). | To predict binding affinity, identify key interactions, and guide the design of more potent inhibitors. | nih.gov |

| Quantum Chemical Calculations | Use of methods like Density Functional Theory (DFT) to study molecular structures, electronic properties, and reaction mechanisms. | To understand structure-activity relationships, predict spectral properties, and elucidate reaction pathways at the molecular level. | researchgate.net |

| QSAR Modeling | Development of Quantitative Structure-Activity Relationship models to correlate chemical structure with biological activity. | To predict the activity of novel, unsynthesized compounds and to identify key structural features for optimal efficacy. | nih.gov |

Opportunities for Advancing Green Chemistry in Quinolinone Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. The synthesis of quinolinones and their derivatives presents numerous opportunities for developing more sustainable chemical processes. Traditional synthetic methods often rely on harsh conditions, stoichiometric reagents, and hazardous organic solvents, leading to significant waste generation primescholars.comsruc.ac.uk.

Future research will focus on creating greener synthetic routes that are not only environmentally benign but also more efficient and cost-effective. Key strategies include the use of sustainable solvents like water or ethanol, the development of highly efficient and recyclable catalysts, and the application of alternative energy sources such as microwave irradiation to reduce reaction times and energy consumption sruc.ac.ukprimescholars.com. These approaches aim to achieve sustainability at the molecular level, aligning chemical synthesis with long-term environmental goals bohrium.com. The application of these principles will be crucial in any future work involving the synthesis of this compound and its derivatives.

| Approach | Description | Advantages | References |

|---|---|---|---|

| Sustainable Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water or bio-based alcohols (e.g., ethanol). | Reduces pollution, improves safety, and lowers costs associated with solvent purchase and disposal. | primescholars.comprimescholars.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation as an energy source to accelerate chemical reactions. | Dramatically reduces reaction times, often improves product yields, and lowers energy consumption compared to conventional heating. | sruc.ac.ukprimescholars.com |

| Recyclable Catalysts | Employing novel, heterogeneous, or environmentally friendly catalysts that can be easily recovered and reused. | Minimizes waste, reduces the need for costly and often toxic catalysts, and improves process efficiency. | primescholars.combohrium.com |

| Process Intensification | Developing one-pot, multi-component reactions that combine several synthetic steps into a single operation. | Increases efficiency, reduces waste from intermediate purification steps, and simplifies synthetic procedures. | sruc.ac.uk |

Q & A

Q. What are the standard synthetic routes for preparing 7,8-Difluoroquinolin-2(1H)-one?

The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, intermediates like (E)-ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate can be heated in diphenyl ether at 250°C to form the quinolinone core, followed by demethylation using BBr₃ to introduce hydroxyl groups . Purification often employs flash chromatography (e.g., CH₂Cl₂–MeOH gradients) or recrystallization from methyl tert-butyl ether .

Q. How is structural characterization performed for this compound?

Key methods include:

- ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., δ 7.92 ppm for aromatic protons adjacent to fluorine substituents) and confirm substitution patterns .

- Mass spectrometry (MS-ESI) : Verify molecular ions (e.g., observed m/z 272 [M+H]⁺ for a related dihydroxyquinolinone derivative) .

- Elemental analysis : Validate purity (e.g., %C, H, N within 0.4% of theoretical values) .

Q. What precautions are critical during experimental handling?

- Use anhydrous conditions for fluorination/demethylation steps (e.g., BBr₃ reactions require inert atmospheres) .

- Employ personal protective equipment (PPE) including gloves, masks, and fume hoods due to the toxicity of fluorinated intermediates .

Advanced Research Questions

Q. How can regioselective fluorination be optimized in quinolinone derivatives?

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to direct fluorine substitution to specific positions .

- Protecting strategies : Use methoxy groups to block undesired sites, followed by selective deprotection and fluorination .

- Catalytic systems : Explore transition-metal catalysts (e.g., Pd/Cu) for C–F bond formation under mild conditions (not explicitly covered in evidence but inferred from fluorination trends).

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable-temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) that may obscure splitting .

- 2D NMR (COSY, NOESY) : Confirm coupling relationships and spatial proximity of protons .

- X-ray crystallography : Resolve ambiguities by determining solid-state structures (e.g., used in related quinolinones for bond angle validation) .

Q. What strategies improve the solubility of this compound for biological assays?

- Salt formation : Generate hydrobromide salts (e.g., via HBr treatment) to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 2-position to improve bioavailability .

Q. How to analyze oxidative stability under physiological conditions?

- Accelerated stability studies : Expose the compound to H₂O₂ or UV light and monitor degradation via HPLC .

- LC-MS/MS : Identify degradation products (e.g., quinone formation from hydroxylated derivatives) .

Methodological Considerations

Q. What computational tools predict the reactivity of fluorinated quinolinones?

- DFT calculations : Model fluorine’s electron-withdrawing effects on ring electron density and reaction sites .

- Molecular docking : Screen for interactions with biological targets (e.g., kinases) to guide structural modifications .

Q. How to address low yields in cyclization steps?